

# The Pharmacokinetic Profile and Metabolic Fate of AZ7550 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZ7550 hydrochloride is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] Understanding the pharmacokinetics and metabolism of its active metabolites is crucial for optimizing therapeutic efficacy and managing potential adverse events. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of AZ7550, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## **Metabolism of Osimertinib to AZ7550**

Osimertinib undergoes metabolism in the liver, primarily through oxidation and dealkylation.[3] [4] Two pharmacologically active metabolites have been identified in plasma: AZ5104 and AZ7550.[3][4] AZ7550 is formed via demethylation of the terminal amine of osimertinib.[1] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] While AZ7550 circulates at approximately 10% of the exposure of the parent compound, its pharmacological activity necessitates a thorough understanding of its disposition.[3][4][6]





Click to download full resolution via product page

Metabolic conversion of osimertinib to AZ7550.

# **Pharmacokinetics of AZ7550**

The pharmacokinetic profile of AZ7550 has been characterized in both preclinical and clinical settings.

## **Preclinical Pharmacokinetics in Mice**

Studies in female SCID mice following oral administration of osimertinib have provided initial insights into the distribution of AZ7550. The exposure of AZ7550 in plasma and tumor tissues has been quantified, revealing its distribution characteristics in a preclinical model of NSCLC.

Table 1: Preclinical Pharmacokinetic Parameters of AZ7550 in Female SCID Mice after Oral Administration of Osimertinib



| Dose of<br>Osimertinib | Tissue                         | AUC (0-t) (% of<br>Osimertinib) | Tissue:Plasma<br>Ratio (AUC) |
|------------------------|--------------------------------|---------------------------------|------------------------------|
| 5 mg/kg                | Plasma                         | 24%                             | -                            |
| Tumor                  | -                              | 0.63 - 2.0                      |                              |
| Brain                  | Below lower limit of detection | -                               |                              |
| 25 mg/kg               | Plasma                         | 34%                             | -                            |
| Tumor                  | -                              | 0.63 - 2.0                      |                              |
| Brain                  | -                              | 0.1                             | _                            |

Data extracted from preclinical studies.[7]

# **Clinical Pharmacokinetics in Human Subjects**

A population pharmacokinetic (PopPK) study conducted in Japanese patients with advanced NSCLC provides valuable data on the steady-state exposure of AZ7550 in a clinical setting.

Table 2: Steady-State Pharmacokinetic Parameters of AZ7550 in Japanese NSCLC Patients Receiving Osimertinib

| Parameter         | Median Value (IQR) |
|-------------------|--------------------|
| AUC0-24 (ng/mL*h) | 367 (275–516)      |

Data from a prospective observational study in 53 patients.[1][5] The study also noted a significant association between the AUC0–24 of AZ7550 and the occurrence of grade  $\geq$  2 paronychia (p = 0.043) and anorexia (p = 0.011).[1][5]

# Experimental Protocols Quantification of AZ7550 in Biological Matrices

The quantification of AZ7550 in plasma and other biological samples is typically performed using validated ultra-high-performance liquid chromatography-tandem mass spectrometry



(UHPLC-MS/MS) methods.

General Workflow for AZ7550 Quantification:



Click to download full resolution via product page

Workflow for AZ7550 quantification in plasma.

### Key Methodological Details:

- Sample Preparation: Protein precipitation is a common method for extracting AZ7550 from plasma samples.[8]
- Chromatography: Separation is achieved on a C18 column, such as a Kinetex EVO C18 (2.1 × 150 mm, 2.6 μm).[8]
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in positive mode, monitoring specific multiple reaction monitoring (MRM) transitions for AZ7550.[8]
- Validation: The assay should be validated for accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines.[7]

# Population Pharmacokinetic (PopPK) Modeling

PopPK modeling is employed to analyze pharmacokinetic data from clinical studies and to identify factors that may influence drug exposure.

#### Methodology Overview:

 Software: The PopPK model for osimertinib and its metabolites, including AZ7550, has been developed using software such as Phoenix® NLME™ 8.3.[5]



- Model Development: A structural pharmacokinetic model is developed to describe the time course of the drug and its metabolites in the body. Covariates such as patient demographics and clinical characteristics are evaluated for their influence on pharmacokinetic parameters.
- Exposure-Response Analysis: The final PopPK model is used to estimate individual patient exposure measures, such as the area under the concentration-time curve (AUC), which can then be correlated with efficacy and safety outcomes.[5]

### Conclusion

**AZ7550 hydrochloride**, an active metabolite of osimertinib, exhibits a distinct pharmacokinetic profile and is formed through CYP3A4/5-mediated metabolism. Its exposure has been quantified in both preclinical and clinical settings, and its levels have been associated with certain adverse events. The methodologies for its quantification and pharmacokinetic modeling are well-established, providing a robust framework for further investigation. A thorough understanding of the pharmacokinetics and metabolism of AZ7550 is essential for the continued development and optimal clinical use of osimertinib, contributing to improved therapeutic outcomes for patients with NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]



- 6. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Metabolic Fate of AZ7550 Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2772567#pharmacokinetics-and-metabolism-of-az7550-hydrochloride]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com